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Compound of Interest

Compound Name: Cholesteryl dodecyl carbonate

CAS No.: 15455-85-3

Cat. No.: B108526

Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of novel molecules is paramount. Cholesteryl dodecyl carbonate, a

cholesterol derivative, holds potential in various applications, including liquid crystal

technologies and as a component in drug delivery systems. Its amphiphilic nature, combining

the rigid sterol backbone with a flexible alkyl chain via a carbonate linker, necessitates a

thorough understanding of its structural and conformational properties. This guide provides a

comprehensive analysis of the expected spectroscopic data for cholesteryl dodecyl
carbonate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance

(NMR) spectroscopy. While direct literature spectra for this specific molecule are sparse, this

guide synthesizes data from analogous compounds and foundational spectroscopic principles

to provide a robust predictive framework for its characterization.
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Cholesteryl dodecyl carbonate is comprised of three key structural motifs: the cholesteryl

group, the carbonate linker, and the dodecyl chain. Each of these components will give rise to

characteristic signals in the FTIR and NMR spectra. Understanding this structure-spectra

relationship is fundamental to interpreting the data.
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Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms, allowing for a near-complete structural elucidation of the molecule.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of cholesteryl dodecyl carbonate will be complex, with many

overlapping signals, particularly in the upfield region corresponding to the cholesteryl and

dodecyl protons. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~5.37 d 1H H-6

Olefinic proton of

the cholesteryl

ring.[1]

~4.50 m 1H H-3

Proton on the

carbon bearing

the carbonate

group,

deshielded by

oxygen.[1]

~4.15 t 2H
-O-CH₂-(CH₂)₁₀-

CH₃

Methylene group

adjacent to the

carbonate

oxygen,

deshielded.

0.68 - 2.50 m ~65H

Remaining

Cholesteryl and

Dodecyl protons

Overlapping

signals of the

steroid backbone

and the alkyl

chain.[2]

~1.26 br s ~18H -(CH₂)₉-

Bulk methylene

protons of the

dodecyl chain.

~0.88 t 3H -(CH₂)₁₁-CH₃

Terminal methyl

group of the

dodecyl chain.

~0.68 s 3H H-18
Cholesteryl

methyl group.[1]

~1.02 s 3H H-19
Cholesteryl

methyl group.[1]
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~0.92 d 3H H-21
Cholesteryl

methyl group.[1]

~0.86 d 6H H-26, H-27

Cholesteryl

isopropyl methyl

groups.[1]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the carbonate carbon, the olefinic carbons,

and the carbon attached to the oxygen, in addition to the numerous signals from the alkyl

portions of the molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~155 Carbonate C=O
Characteristic chemical shift

for a carbonate carbon.[3]

~139 C-5
Olefinic carbon of the

cholesteryl ring.[3]

~122 C-6
Olefinic carbon of the

cholesteryl ring.[3]

~75 C-3

Carbon attached to the

carbonate oxygen on the

cholesteryl ring.[3]

~68 -O-CH₂-

Carbon attached to the

carbonate oxygen on the

dodecyl chain.

10 - 60
Cholesteryl and Dodecyl

Carbons

Numerous signals

corresponding to the sp³

carbons of the steroid and

alkyl chain.[3][4]

~31.9 -(CH₂)₁₀-
Methylene group third from the

end of the dodecyl chain.

~29.6 Bulk -(CH₂)-
Bulk methylene carbons of the

dodecyl chain.

~22.7 -(CH₂)₁₁-
Methylene group second from

the end of the dodecyl chain.

~14.1 -CH₃
Terminal methyl carbon of the

dodecyl chain.

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of cholesteryl dodecyl carbonate in approximately

0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei.

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A sufficient

number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a

spectrum of singlets for each unique carbon. A larger number of scans is usually required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the residual solvent peak or an internal standard (TMS).

Conclusion
The spectroscopic characterization of cholesteryl dodecyl carbonate can be effectively

achieved through a combination of FTIR and NMR techniques. The key spectral features to

confirm the identity and purity of the compound are the strong C=O and O-C-O stretching

bands in the FTIR spectrum, and the characteristic signals of the carbonate carbon, the

cholesteryl H-3 and H-6 protons, and the protons of the dodecyl chain adjacent to the

carbonate oxygen in the ¹³C and ¹H NMR spectra, respectively. This guide provides a robust,

predictive framework for interpreting these spectra, grounded in the established principles of

spectroscopic analysis and data from closely related molecular structures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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